2,4-dibromo-6-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate
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Overview
Description
2,4-DIBROMO-6-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine, iodine, and cyano groups, making it a valuable subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures, inert atmospheres, and specific catalysts to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the yield and reduce production costs while maintaining high purity standards. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,4-DIBROMO-6-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
2,4-DIBROMO-6-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,4-DIBROMO-6-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering cellular processes, and inducing specific biochemical reactions. The exact mechanism may vary depending on the application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenol
- 2,4-Dibromo-6-[(E)-{[2-(2-chlorophenoxy)acetamido]imino}methyl]phenol
Uniqueness
2,4-DIBROMO-6-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE is unique due to its combination of bromine, iodine, and cyano groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C23H14Br2IN3O4 |
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Molecular Weight |
683.1 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(2-cyanophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C23H14Br2IN3O4/c24-16-9-15(12-28-29-21(30)13-32-20-8-4-1-5-14(20)11-27)22(18(25)10-16)33-23(31)17-6-2-3-7-19(17)26/h1-10,12H,13H2,(H,29,30)/b28-12+ |
InChI Key |
ZBZSSLQIQFJQAL-KVSWJAHQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3I |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
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